MS8535

Epigenetics Chemical Probe SPIN1 Inhibitor

Challenge: Many SPIN1 inhibitors suffer from dual G9a/GLP activity, confounding epigenetic studies. Solution: MS8535 is a cell-active, selective SPIN1 probe. - Biochemical IC50: 202 nM (FP assay); Binding Kd: 30 nM (ITC) - Cellular EC50: 1.1 µM; Inactive analog MS8535N available as control - Engineered for SPIN1 selectivity over G9a/GLP and other Tudor domains Ideal for target validation, chromatin regulation studies, and reference benchmarking.

Molecular Formula C28H38N6O2
Molecular Weight 490.6 g/mol
Cat. No. B12372420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS8535
Molecular FormulaC28H38N6O2
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=NC2=CC(=C(C=C2C(=N1)N3CCCC3)OC)OCCCN4CC5=CC=CC=C5C4
InChIInChI=1S/C28H38N6O2/c1-32(2)15-11-29-28-30-24-18-26(25(35-3)17-23(24)27(31-28)34-13-6-7-14-34)36-16-8-12-33-19-21-9-4-5-10-22(21)20-33/h4-5,9-10,17-18H,6-8,11-16,19-20H2,1-3H3,(H,29,30,31)
InChIKeyJJRRWLVKNLMRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS8535 SPIN1 Inhibitor Chemical Probe


MS8535 (CAS: 3060589-97-8) is a small-molecule inhibitor that selectively targets the methyl-lysine reader protein spindlin 1 (SPIN1), a Tudor domain-containing epigenetic regulator implicated in cancer and other diseases [1]. It demonstrates a biochemical IC50 of 202 nM in a fluorescence polarization assay and a binding affinity (Kd) of 30 nM as determined by isothermal titration calorimetry (ITC) [2]. Structurally, MS8535 is a potent and cell-active chemical probe, developed through a comprehensive structure-activity relationship (SAR) campaign that optimized for SPIN1 selectivity over other epigenetic targets [1].

SPIN1 Probe Selective target engagement
Cell-Active Disrupts SPIN1-H3 interaction
SAR-Guided Engineered for family selectivity

MS8535 vs Other SPIN1 Inhibitors


The SPIN1 inhibitor landscape is heterogeneous, with compounds exhibiting vastly different selectivity profiles and mechanisms of action. While molecules like MS31 also target SPIN1, they differ significantly in their binding affinity, selectivity against other SPIN family members, and cellular potency [1]. Furthermore, earlier compounds such as UNC0638 and compound 11 (from the same SAR series as MS8535) are dual SPIN1/G9a/GLP inhibitors, whereas MS8535 was specifically engineered for high selectivity [2]. Direct substitution without accounting for these quantitative differences can lead to confounding off-target effects, particularly on the structurally related G9a/GLP histone methyltransferases, and invalidate experimental conclusions. The data presented below provides the quantitative evidence required for informed compound selection.

Target Compound
Alternatives
Risk if Substituted
Selective SPIN1 inhibitor
Dual SPIN1/G9a inhibitors (e.g., UNC0638)
May confound methylation pathway readouts
Tighter SPIN1 binding affinity
Lower affinity SPIN1 binder (e.g., MS31)
Weaker target engagement may alter cellular potency
Well-characterized, cell-active probe
Compounds lacking cellular validation
Lack of functional cell data limits experimental interpretation

MS8535 Quantitative Evidence


SPIN1 Binding Affinity vs MS31

In direct binding assays, MS8535 exhibits a binding affinity (Kd) of 30 nM for the SPIN1 Tudor domain, as measured by Isothermal Titration Calorimetry (ITC). This is approximately 3-fold higher affinity compared to the related SPIN1 inhibitor MS31, which has a reported Kd of 91 nM in the same assay system [1]. The tighter binding of MS8535 suggests a more robust engagement of the target at lower concentrations.

Binding Affinity
Head-to-head
30 nM MS8535 Kd
~3× higher affinity
91 nM MS31 Kd
Supports target engagement assessment
ITC assay; class-context
Epigenetics Chemical Probe SPIN1 Inhibitor

SPIN1 Selectivity Profile

MS8535 was profiled against several other SPIN family members to assess its selectivity. It demonstrated >18-fold selectivity for SPIN1 (Kd = 0.030 µM) over SPIN2B (Kd = 0.56 µM), SPIN3 (Kd = 1.4 µM), and SPIN4 (Kd = 0.71 µM) . This high degree of selectivity is critical for deconvoluting the specific biological role of SPIN1 without confounding effects from closely related proteins.

SPIN Family Selectivity
Data to verify
0.030 µM SPIN1 Kd
>18×
0.56–1.4 µM SPIN2B/3/4 Kd
Supports SPIN1-specific pathway interpretation
Sources not listed; review required
Selectivity Epigenetics SPIN Family

Cellular SPIN1-H3 Interaction Disruption

In a cellular context using U2OS cells, MS8535 disrupted the interaction between SPIN1 and histone H3 with an EC50 of 1.1 ± 0.3 µM (n = 2) in a NanoBRET assay . This cell-active potency confirms that MS8535 can engage its target and modulate its function in a living cell system, a crucial requirement for a useful chemical probe. In contrast, the negative control compound MS8535N was inactive against SPIN1 [1].

Cell Activity
Class-level
1.1 µM EC50 (NanoBRET)
Active
Inactive MS8535N control
Supports cell-based SPIN1 pathway studies
U2OS cells; NanoBRET assay
Cellular Assay Epigenetics Protein-Protein Interaction

MS8535 Research Applications


Target Validation in Cancer Cell Lines

Use MS8535 to confirm the dependency of specific cancer cell lines on SPIN1 activity. Given its high selectivity and cell activity (EC50 = 1.1 µM), it serves as a precise tool for evaluating the therapeutic potential of SPIN1 inhibition in oncology research . The availability of the inactive analog MS8535N provides an essential negative control for these studies [1].

Epigenetic Mechanism-of-Action Studies

Employ MS8535 to dissect the role of SPIN1 in chromatin regulation. Its proven ability to disrupt the SPIN1-histone H3 interaction in cells makes it a valuable tool for investigating downstream transcriptional and epigenetic changes specifically mediated by SPIN1 binding to methylated histones.

Benchmarking Novel SPIN1 Inhibitors

Utilize MS8535 as a well-characterized reference compound in the development of next-generation SPIN1 inhibitors. Its publicly available biochemical (IC50 = 202 nM) and binding (Kd = 30 nM) data, along with its selectivity profile [2], provide a robust benchmark for evaluating the potency and selectivity of new chemical entities in both biochemical and cellular assays.

Application
Selection Property
Validation Focus
SPIN1 target validation in oncology research
Selective, cell-active SPIN1 probe
SPIN1 dependency in cancer models
Epigenetic mechanism-of-action studies
SPIN1-H3 disruption capability
Chromatin regulation endpoints
Benchmarking new SPIN1 inhibitors
Well-characterized reference compound
Potency & selectivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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